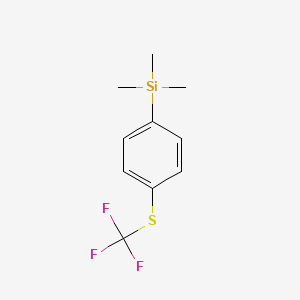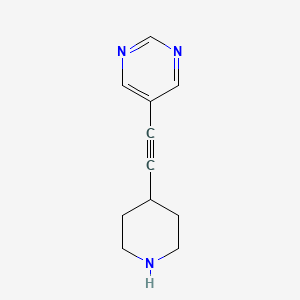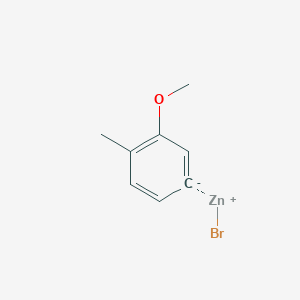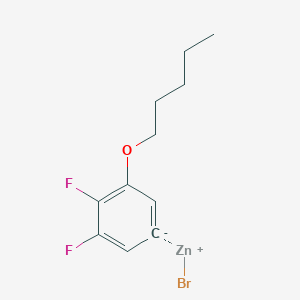![molecular formula C13H20BrNZn B14878311 3-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14878311.png)
3-[(Di-n-propylamino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Di-n-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-n-propylamino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl bromide with di-n-propylamine to form the corresponding amine. This intermediate is then treated with zinc dust in the presence of THF to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Di-n-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution reactions: Formation of substituted benzyl derivatives.
Oxidation reactions: Formation of benzaldehydes or benzoic acids.
Reduction reactions: Formation of benzylamines or benzyl alcohols.
Applications De Recherche Scientifique
3-[(Di-n-propylamino)methyl]phenylzinc bromide is used in various scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The compound exerts its effects through the formation of carbon-zinc bonds, which are highly reactive towards electrophiles. The zinc atom acts as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Dimethylaminophenyl)phenylzinc bromide
- 3-(4-Methoxyphenyl)phenylzinc bromide
Uniqueness
3-[(Di-n-propylamino)methyl]phenylzinc bromide is unique due to its specific substitution pattern and the presence of the di-n-propylamino group, which imparts distinct reactivity and selectivity in chemical reactions compared to other organozinc compounds .
Propriétés
Formule moléculaire |
C13H20BrNZn |
|---|---|
Poids moléculaire |
335.6 g/mol |
Nom IUPAC |
bromozinc(1+);N-(phenylmethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13;;/h5-6,8-9H,3-4,10-12H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NSOMFEVABWUHAX-UHFFFAOYSA-M |
SMILES canonique |
CCCN(CCC)CC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





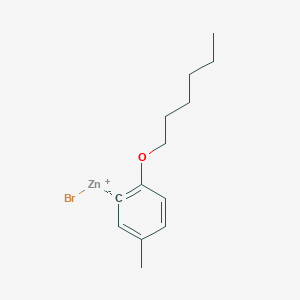

![8-(2,2,2-Trifluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14878264.png)
![9-(4-Butoxyphenyl)-3-((3,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14878265.png)

![Spiro[azetidine-3,2'-chroman]-7'-ol hydrochloride](/img/structure/B14878282.png)
![magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate](/img/structure/B14878290.png)
